Perfluoropinacol
Overview
Description
It is characterized by the replacement of all hydrogen atoms in the parent compound pinacol (2,3-butanediol) with fluorine atoms, resulting in a highly stable and chemically resistant structure . This compound has gained significance in various fields due to its unique properties and applications.
Mechanism of Action
Target of Action
Perfluoropinacol primarily targets oxime N-OH bonds in the Beckmann rearrangement . It acts as an additive in a polar solvent mixture, facilitating the direct and chemoselective activation of these bonds .
Mode of Action
This compound interacts with its targets by serving as an internal Lewis acid . It provides a transient, electrophilic boronic ester that activates the ortho-carboxyester, accelerating the initial, rate-limiting step of transesterification between the precatalyst and the oxime substrate .
Biochemical Pathways
This compound affects the Beckmann rearrangement pathway . This classical organic reaction provides a unique approach to prepare functionalized amide products . The compound’s action leads to the formation of acyl oxime intermediates involved in a fully catalytic nonself-propagating Beckmann rearrangement mechanism .
Pharmacokinetics
It’s important to note that the compound’s bioavailability and pharmacokinetics would be influenced by factors such as its physicochemical properties, formulation, and route of administration .
Result of Action
The molecular and cellular effects of this compound’s action involve the transformation of oxime N-OH bonds into functionalized amide products . This transformation is facilitated by the compound’s role as an internal Lewis acid, which activates the ortho-carboxyester and accelerates transesterification .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness in the Beckmann rearrangement is influenced by the presence of a polar solvent mixture . Additionally, this compound and other perfluorochemicals are persistent in the environment due to their resistance to degradation . Their widespread use and persistence can lead to bioaccumulation and potential toxicity .
Biochemical Analysis
Biochemical Properties
Perfluoropinacol plays a significant role in biochemical reactions, particularly in the uncoupling of oxidative phosphorylation. It interacts with various enzymes and proteins, including those involved in mitochondrial function. The compound acts as an uncoupler, disrupting the proton gradient across the mitochondrial membrane, which leads to a decrease in ATP production. This interaction is crucial in understanding the biochemical properties of this compound .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to partition into lipid bilayers of cellular membranes affects membrane fluidity and permeability, which can modulate cellular responses to stress and inflammation . Additionally, this compound’s impact on oxidative phosphorylation can lead to changes in cellular energy metabolism and overall cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to mitochondrial proteins, disrupting the normal function of the electron transport chain. This binding interaction leads to the uncoupling of oxidative phosphorylation, resulting in decreased ATP production and increased heat generation. This compound also affects enzyme activity by inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its prolonged exposure can lead to cumulative effects on cellular metabolism and function. These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular metabolism. At high doses, this compound can cause adverse effects, including oxidative stress, mitochondrial dysfunction, and cell death. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative phosphorylation and energy metabolism. It interacts with enzymes such as ATP synthase and cytochrome c oxidase, affecting their activity and altering metabolic flux. The compound’s impact on these pathways can lead to changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is transported across cellular membranes and distributed within various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement and accumulation in specific tissues. Understanding the transport and distribution of this compound is essential for elucidating its biological effects and potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it exerts its effects on oxidative phosphorylation. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoropinacol is typically synthesized through the reductive dimerization of hexafluoroacetone. This reaction involves the use of sodium in a donor solvent, leading to the formation of the ionic disodium alkoxide of this compound . The disodium alkoxide can then be reacted with various dihalides to form cyclic alkoxides of silicon, germanium, tin, and boron .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods. The scalability of the reductive dimerization process and subsequent reactions with dihalides allows for the production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Perfluoropinacol undergoes various chemical reactions, including:
Substitution Reactions: Reaction with thionyl chloride, sulfuryl chloride, or sulfur(II) chloride to form this compound sulfite, sulfate, and ortho-sulfite, respectively.
Complex Formation: Reaction with metal ions such as nickel, palladium, platinum, and copper to form mixed ligand complexes.
Common Reagents and Conditions:
Thionyl Chloride, Sulfuryl Chloride, Sulfur(II) Chloride: Used in substitution reactions to form sulfite, sulfate, and ortho-sulfite derivatives.
Metal Ions (Nickel, Palladium, Platinum, Copper): Used in complex formation reactions.
Major Products:
This compound Sulfite, Sulfate, Ortho-Sulfite: Formed through substitution reactions.
Mixed Ligand Complexes: Formed with metal ions.
Scientific Research Applications
Perfluoropinacol has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent and activator in various organic reactions, such as the Beckmann rearrangement.
Material Science: Utilized in the synthesis of novel materials with unique properties due to its high chemical resistance and stability.
Electrochemical Applications: Employed in the development of advanced electrolytes for lithium-ion batteries.
Environmental Science: Studied for its role in the assembly and curation of lists of per- and polyfluoroalkyl substances (PFAS) to support environmental research.
Comparison with Similar Compounds
- Perfluoro-tert-butanol
- Hexafluoro-2-methylisopropanol
- 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol
- 3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol
Comparison: Perfluoropinacol is unique among similar compounds due to its fully fluorinated structure, which imparts exceptional chemical resistance and stability. Unlike other fluorinated alcohols, this compound’s geminal diol structure with bulky trifluoromethyl groups creates significant steric hindrance, influencing its reactivity and making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F12O2/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18/h19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDCWKGUOZVDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238701 | |
Record name | Perfluoropinacol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918-21-8 | |
Record name | 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoropinacol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoropinacol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexafluoro-2,3-dimethylbutane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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